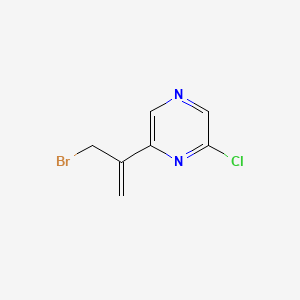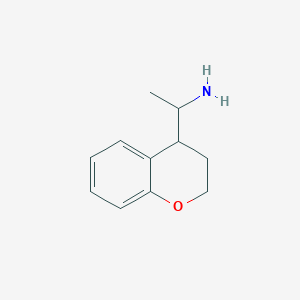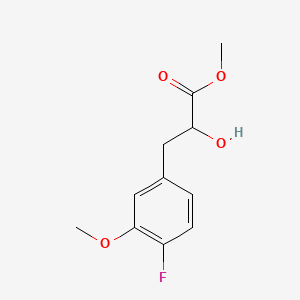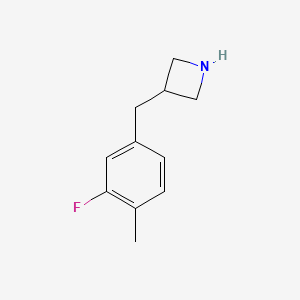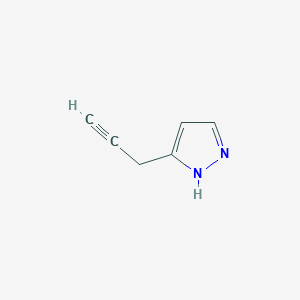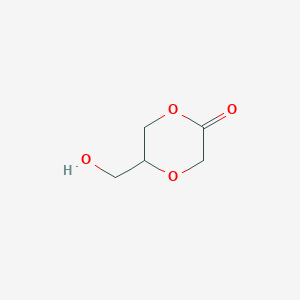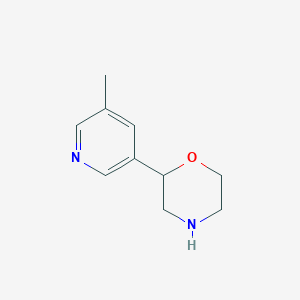
4-(4-(Methylthio)phenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methylthio)phenyl)butan-2-one is an organic compound with the molecular formula C11H14OS. It is a ketone with a methylthio group attached to the phenyl ring, making it a unique compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)butan-2-one typically involves the reaction of 4-(Methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of acetone as the ketone precursor, with the reaction being catalyzed by an acid such as hydrochloric acid or a base like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Methylthio)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-(Methylthio)phenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(Methylthio)phenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The methylthio group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one: Similar in structure but with a methoxy group instead of a methylthio group.
4-(4-Chlorophenyl)butan-2-one: Contains a chlorine atom instead of a methylthio group.
4-(4-Nitrophenyl)butan-2-one: Contains a nitro group instead of a methylthio group[][8].
Uniqueness
4-(4-(Methylthio)phenyl)butan-2-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14OS |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
4-(4-methylsulfanylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
FENUDSHHDPIICM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
